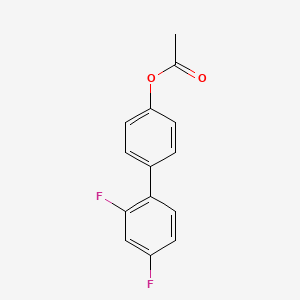

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(2,4-difluorophenyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-9(17)18-12-5-2-10(3-6-12)13-7-4-11(15)8-14(13)16/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJRFDJWJMQOWDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00207830 | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59089-67-7 | |

| Record name | [1,1′-Biphenyl]-4-ol, 2′,4′-difluoro-, 4-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59089-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetoxy-2',4'-difluorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059089677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00207830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ACETOXY-2',4'-DIFLUOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8D6U8NYW3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a notable impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal. This document consolidates available data on its identity, physicochemical characteristics, synthesis, biological relevance, and safety profile. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Chemical Identity and Physical Properties

This compound, also known as Diflunisal EP Impurity C, is a fluorinated biphenyl derivative.[1][2] Its core structure consists of a biphenyl scaffold with two fluorine atoms on one phenyl ring and an acetate group on the other.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 59089-67-7 | [1][3][4][5] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][3][5] |

| Molecular Weight | 248.23 g/mol | [1][3] |

| Density | 1.2 g/cm³ at 20°C | [1] |

| Appearance | Detailed in specifications | [5] |

| Purity | ≥98% (typical) | [5] |

Note: Specific data on melting point, boiling point, and solubility were not available in the searched literature. Data for a related compound, 4-Acetylbiphenyl, are a melting point of 118 - 123 °C and a boiling point of 325 - 327 °C, which may serve as a rough estimate.[6]

Chemical Reactivity and Stability

This compound is generally stable under normal storage conditions.[6] It is important to store the compound in a dry, dark, and well-ventilated place.[5]

Incompatible Materials:

-

Strong oxidizing agents: As with many organic compounds, it may react exothermically with strong oxidizers.[6]

Hazardous Decomposition Products:

-

Upon combustion, it may produce hazardous decomposition products, including carbon monoxide, carbon dioxide, and hydrogen fluoride.

Experimental Protocols

Synthesis

General Acetylation Procedure:

-

Dissolve 2',4'-difluoro-4-hydroxybiphenyl in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

-

Add a base (e.g., triethylamine, pyridine) to the solution.

-

Slowly add the acetylating agent (e.g., acetic anhydride or acetyl chloride) to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Analytical Characterization

While specific spectra for this compound are not widely published, the following are expected characteristic spectroscopic data based on its structure and data from similar compounds.

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (around δ 2.0-2.5 ppm) and a complex pattern of aromatic protons in the region of δ 7.0-8.0 ppm, showing characteristic splitting patterns due to fluorine-hydrogen coupling.

-

¹³C NMR: Aromatic carbons would appear in the range of δ 110-160 ppm, with carbons directly bonded to fluorine exhibiting characteristic splitting. The carbonyl carbon of the acetate group would be expected around δ 168-172 ppm, and the methyl carbon around δ 20-25 ppm.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) at m/z 248.06, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the acetyl group.

-

Infrared (IR) Spectroscopy: Key absorption bands would be expected for the C=O stretch of the ester (around 1760-1740 cm⁻¹), C-O stretching, and C-F stretching vibrations.

Biological Activity and Signaling Pathways

This compound is primarily of interest due to its relationship with Diflunisal, a non-selective cyclooxygenase (COX) inhibitor.[7][8] Diflunisal exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8][9] As an impurity, the biological activity of this compound itself is not extensively characterized. However, it is plausible that it may possess similar, albeit likely weaker, COX-inhibitory properties.

The parent compound, Diflunisal, and its derivatives have also been investigated as modulators of the Tryptophan-Kynurenine Pathway through the inhibition of ACMSD (aminocarboxymuconate semialdehyde decarboxylase), which could be relevant for neurodegenerative diseases like Alzheimer's.

Prostaglandin Synthesis Pathway

The primary mechanism of action of the parent compound, Diflunisal, involves the inhibition of the prostaglandin synthesis pathway. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by cyclooxygenase (COX) enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted into various prostaglandins, including PGE₂, which are potent inflammatory mediators.

Safety and Handling

General Handling:

-

Handle in a well-ventilated area.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

-

Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and dark place in a tightly sealed container.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[6]

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move to fresh air.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

This safety information is a guideline and should be supplemented with a formal risk assessment before handling the compound.

Conclusion

This compound is a compound of significant interest in the pharmaceutical industry, particularly in the context of the quality control of Diflunisal. While a complete physicochemical and toxicological profile is yet to be fully elucidated in publicly available literature, this guide provides a foundational understanding of its properties based on current knowledge. Further research is warranted to fully characterize this molecule, including its specific biological activities and a comprehensive safety profile. This will be crucial for its effective management as a pharmaceutical impurity and for exploring any potential therapeutic applications.

References

- 1. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Page loading... [guidechem.com]

- 4. CAS#:59089-67-7 | 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | Chemsrc [chemsrc.com]

- 5. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. veeprho.com [veeprho.com]

- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

An In-depth Technical Guide on the Molecular Structure of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential biological significance of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. This compound, identified as a known impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, warrants detailed investigation due to its structural similarity to a well-established therapeutic agent. This document summarizes its physicochemical properties, provides detailed hypothetical experimental protocols for its synthesis and characterization, and explores its potential interactions with key biological pathways, including the prostaglandin synthesis pathway and cholinergic signaling, which are relevant to its known anti-inflammatory activity and its investigation in the context of Alzheimer's disease research.

Molecular Structure and Physicochemical Properties

This compound is a biphenyl derivative characterized by two fluorine substituents on one phenyl ring and an acetate group on the other.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 59089-67-7 | [1][2][3] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][2][4] |

| Molecular Weight | 248.23 g/mol | [4] |

| Appearance | Detailed in specifications | [2] |

| Purity | ≥98% (typical) | [2] |

| Storage | Store in a dry, dark, and ventilated place | [2] |

| XLogP3-AA | 3.5 | [4] |

| Topological Polar Surface Area | 26.3 Ų | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving a Suzuki coupling followed by acetylation.

Step 1: Suzuki Coupling for the Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-ol

This step involves the palladium-catalyzed cross-coupling of (4-hydroxyphenyl)boronic acid with 1-bromo-2,4-difluorobenzene.

-

Materials: (4-hydroxyphenyl)boronic acid, 1-bromo-2,4-difluorobenzene, Palladium(II) acetate (Pd(OAc)₂), Triphenylphosphine (PPh₃), Sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water, Ethyl acetate, Brine, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a round-bottom flask, add (4-hydroxyphenyl)boronic acid (1.2 equivalents), 1-bromo-2,4-difluorobenzene (1.0 equivalent), Pd(OAc)₂ (0.02 equivalents), and PPh₃ (0.08 equivalents).

-

Add a 2M aqueous solution of Na₂CO₃ (3.0 equivalents) and 1,4-dioxane.

-

Heat the mixture to reflux (approximately 100 °C) and stir for 12 hours under a nitrogen atmosphere.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2',4'-Difluoro(1,1'-biphenyl)-4-ol.

-

Step 2: Acetylation of 2',4'-Difluoro(1,1'-biphenyl)-4-ol

This step involves the esterification of the phenolic hydroxyl group with acetic anhydride.

-

Materials: 2',4'-Difluoro(1,1'-biphenyl)-4-ol, Acetic anhydride, Pyridine, Dichloromethane (DCM), 1M Hydrochloric acid (HCl), Saturated sodium bicarbonate (NaHCO₃) solution, Brine, Anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve 2',4'-Difluoro(1,1'-biphenyl)-4-ol (1.0 equivalent) in DCM in a round-bottom flask.

-

Add pyridine (2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

-

Characterization Techniques

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl protons of the acetate group. The aromatic region will display complex splitting patterns due to proton-proton and proton-fluorine couplings. The methyl protons of the acetate group should appear as a singlet around δ 2.3 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the two phenyl rings and the acetate group. The carbons attached to fluorine will exhibit characteristic splitting (C-F coupling).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Acetate CH₃ | ~2.3 (s) | ~21.1 |

| Acetate C=O | - | ~169.5 |

| Aromatic CHs | 7.0 - 7.6 (m) | 111 - 163 (multiple signals with C-F coupling) |

2.2.2. Mass Spectrometry (MS)

-

Electron Ionization (EI-MS): The mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z 248. Key fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) to give a fragment at m/z 205, and potentially the loss of the entire acetate group.

Biological Assays

2.3.1. Cyclooxygenase (COX) Inhibition Assay

Given its structural similarity to Diflunisal, a known COX inhibitor, assessing the compound's ability to inhibit COX-1 and COX-2 is crucial.[5][6]

-

Principle: The assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate is monitored spectrophotometrically in the presence and absence of the test compound.

-

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX-1 or COX-2 enzyme.

-

Add various concentrations of this compound (dissolved in DMSO).

-

Initiate the reaction by adding arachidonic acid.

-

Add a chromogenic substrate (e.g., TMPD).

-

Measure the absorbance at a specific wavelength (e.g., 590 nm) over time.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

2.3.2. Acetylcholinesterase (AChE) Inhibition Assay

To investigate its potential role in Alzheimer's disease, an AChE inhibition assay can be performed.

-

Principle: This assay is based on the Ellman's method, where the activity of AChE is measured by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, resulting from the reaction of thiocholine (a product of acetylcholine hydrolysis) with DTNB.

-

Procedure:

-

In a 96-well plate, add phosphate buffer, DTNB, and different concentrations of the test compound.

-

Add the AChE enzyme and incubate.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Measure the absorbance at 412 nm at different time points.

-

Calculate the percentage of AChE inhibition and the IC₅₀ value.

-

Potential Signaling Pathways and Biological Relevance

Prostaglandin Synthesis Pathway

As a derivative of a known NSAID, this compound is hypothesized to inhibit the cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[1] By inhibiting COX-1 and/or COX-2, the compound would reduce the production of prostaglandins, thereby exerting anti-inflammatory effects.

Inhibition of the Prostaglandin Synthesis Pathway.

Cholinergic Signaling Pathway

The investigation of this compound in Alzheimer's disease studies suggests a potential interaction with the cholinergic system. A key feature of Alzheimer's is the decline in the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Inhibition of AChE would lead to increased levels of ACh, potentially improving cognitive function.

Potential Modulation of Cholinergic Signaling.

Conclusion

This compound is a molecule of significant interest due to its structural relationship with the established drug Diflunisal and its reported investigation in Alzheimer's disease research. This guide provides a foundational understanding of its chemical properties and outlines key experimental procedures for its synthesis and biological evaluation. Further research is warranted to fully elucidate its pharmacological profile, including its specific inhibitory constants for COX isoforms, its efficacy in inhibiting acetylcholinesterase, and its broader effects on related signaling pathways. Such studies will be crucial in determining its potential as a lead compound for the development of new therapeutic agents.

References

- 1. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 2. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]

- 4. wap.guidechem.com [wap.guidechem.com]

- 5. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Exploring Diflunisal's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

In-Depth Technical Guide: Physical Properties of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, also known as 4-Acetoxy-2',4'-difluorobiphenyl, is a chemical compound of interest in pharmaceutical research and development. It is recognized as a known impurity of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID)[][2]. Understanding the physical and chemical properties of such impurities is crucial for drug formulation, stability, and regulatory compliance. This technical guide provides a summary of the available physical property data for this compound and outlines its relationship with the parent drug, Diflunisal.

Chemical Identity

| Property | Value | Source |

| CAS Number | 59089-67-7 | [][3] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [3] |

| Molecular Weight | 248.23 g/mol | [3] |

| Synonyms | 4-Acetoxy-2',4'-difluorobiphenyl, Diflunisal EP Impurity C | [3] |

Physical Properties

| Property | Value | Experimental Protocol |

| Density | 1.2 g/cm³ at 20°C | [2] |

| Melting Point | Data not available | Not available in searched literature. A standard method would involve differential scanning calorimetry (DSC) or a capillary melting point apparatus. |

| Boiling Point | Data not available | Not available in searched literature. A standard method would involve distillation under reduced pressure to prevent decomposition. |

| Solubility | Data not available | Not available in searched literature. A standard method would involve shake-flask experiments in various solvents (e.g., water, ethanol, DMSO) followed by quantification using HPLC or a similar analytical technique. |

Note: The lack of publicly available experimental data for properties such as melting point, boiling point, and solubility highlights a gap in the comprehensive characterization of this specific compound. Researchers are encouraged to perform these measurements using standard laboratory protocols.

Biological Context and Signaling Pathway

As an impurity of Diflunisal, the biological context of this compound is closely tied to the mechanism of action of its parent drug. Diflunisal is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2[4][5]. These enzymes are critical in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation[5][6]. The inhibition of prostaglandin synthesis is the primary mechanism behind the analgesic and anti-inflammatory effects of Diflunisal[5][6]. While the specific activity of this compound on COX enzymes has not been detailed in the available literature, its structural similarity to Diflunisal suggests a potential for similar biological activity.

Below is a diagram illustrating the signaling pathway of Diflunisal, which provides a relevant biological framework for its impurity, this compound.

Caption: Mechanism of action of Diflunisal.

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. However, standard methodologies for such characterizations are well-established.

General Workflow for Physical Property Determination:

Caption: General experimental workflow.

Conclusion

This technical guide consolidates the currently available physical property data for this compound. While some fundamental identifiers and a density value have been reported, a significant portion of its physical characterization, including melting point, boiling point, and solubility, remains to be experimentally determined and published. Its identity as an impurity of the NSAID Diflunisal provides a crucial context for its potential biological activity, likely involving the inhibition of the cyclooxygenase pathway. Further research is warranted to fully elucidate the physical and pharmacological profile of this compound, which is essential for its role in drug development and quality control.

References

A Technical Guide to the Core Mechanism of Action of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

Disclaimer: Direct experimental data on the mechanism of action for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is limited in publicly available literature. This document infers its mechanism of action based on its structural similarity to well-characterized nonsteroidal anti-inflammatory drugs (NSAIDs), particularly Diflunisal, for which it is a known impurity. The quantitative data and experimental protocols provided are representative of those used to characterize related compounds and should be considered as such.

Core Mechanism of Action

This compound is presumed to function as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This mechanism is the hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) and is shared by structurally similar compounds like Diflunisal and Flurbiprofen.[1][2][3]

The inhibition of COX enzymes is central to the pharmacological effects of this class of drugs. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules involved in the inflammatory cascade, pain sensitization, and fever.[1][3] By blocking the active site of COX-1 and COX-2, this compound would effectively reduce the synthesis of prostaglandins, thereby exerting anti-inflammatory, analgesic, and antipyretic effects.[1][4]

COX-1 is a constitutively expressed enzyme involved in various physiological functions, including the protection of the gastric mucosa and maintenance of kidney function.[1] COX-2, on the other hand, is an inducible enzyme that is upregulated at sites of inflammation.[1] The non-selective inhibition of both isoforms by compounds like Diflunisal explains both their therapeutic effects and potential side effects, such as gastrointestinal irritation.[1]

Quantitative Data on Related Compounds

The following table summarizes the inhibitory activity of Diflunisal and Flurbiprofen against COX-1 and COX-2. This data is presented to provide a quantitative context for the expected activity of this compound.

| Compound | Target | IC50 | Assay Conditions |

| Diflunisal | COX-1 | 2.5 µM | Human recombinant enzyme |

| COX-2 | 10 µM | Human recombinant enzyme | |

| Flurbiprofen | COX-1 | 0.5 µM | Ovine enzyme |

| COX-2 | 3.2 µM | Ovine enzyme |

Note: IC50 values can vary depending on the specific assay conditions, enzyme source, and substrate concentration.

Signaling Pathway Diagram

The following diagram illustrates the prostaglandin synthesis pathway and the inhibitory action of NSAIDs.

Caption: Prostaglandin synthesis pathway and NSAID inhibition.

Experimental Protocols: Cyclooxygenase (COX) Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against COX-1 and COX-2.

Objective: To determine the IC50 value of a test compound for the inhibition of COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Cofactors (e.g., hematin, glutathione)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

-

96-well microplates

-

Incubator

-

Microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of the test compound, arachidonic acid, and enzymes in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, cofactors, and the enzyme (either COX-1 or COX-2).

-

Inhibitor Addition: Add serial dilutions of the test compound to the wells. Include control wells with no inhibitor (vehicle control) and wells with a known COX inhibitor (positive control).

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubation: Incubate the plate at 37°C for a specific duration (e.g., 10 minutes) to allow for the production of prostaglandins.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., a solution of a strong acid).

-

Quantification of Prostaglandins: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

-

Logical Workflow for Mechanism of Action Determination

The following diagram outlines the logical workflow for characterizing the mechanism of action of a potential NSAID.

Caption: Workflow for determining the mechanism of action.

References

An In-depth Technical Guide to 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a compound primarily known as an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Diflunisal, designated as "Diflunisal EP Impurity C". This document delves into the discovery and history of its parent compound, Diflunisal, to provide context for its significance. It further details the synthetic chemistry, physicochemical properties, and the established mechanism of action related to the inhibition of cyclooxygenase (COX) enzymes. This guide is intended to be a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering insights into the synthesis, characterization, and potential biological relevance of this biphenyl derivative.

Introduction

This compound, with the CAS number 59089-67-7, is a fluorinated biphenyl compound.[1] Its primary relevance in the pharmaceutical landscape is as a process-related impurity and potential degradation product of Diflunisal, a salicylic acid derivative with analgesic and anti-inflammatory properties.[2] Understanding the profile of such impurities is critical for drug safety, efficacy, and regulatory compliance. This guide will explore the known information surrounding this specific compound, drawing from the extensive research on its parent drug, Diflunisal.

Discovery and History

The history of this compound is intrinsically linked to the development of Diflunisal. Diflunisal (5-(2,4-difluorophenyl)salicylic acid) was discovered and developed by Merck Sharp & Dohme in 1971 as part of a research program aimed at identifying more potent and longer-acting analogues of aspirin.[2][3] The strategic addition of a difluorophenyl group at the C5 position of salicylic acid resulted in a molecule with enhanced lipophilicity and a longer duration of action.[4]

The presence of this compound as an impurity is a consequence of the synthetic route to Diflunisal, potentially arising from the acetylation of the precursor 2',4'-difluoro-4-hydroxybiphenyl under certain conditions. While not the intended therapeutic agent, its structural similarity to other biologically active biphenyl compounds necessitates a thorough understanding of its properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 59089-67-7 | [1] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [5] |

| Molecular Weight | 248.23 g/mol | [5] |

| Appearance | White to off-white solid | [] |

| Synonyms | Diflunisal EP Impurity C, 4-Acetoxy-2',4'-difluorobiphenyl | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the acetylation of its corresponding phenol precursor, 2',4'-difluoro-4-hydroxybiphenyl. While specific, detailed protocols for the synthesis of this impurity are not extensively published in peer-reviewed literature, a general experimental approach can be derived from standard organic chemistry procedures and patent literature describing the synthesis of related compounds.

Synthesis of the Precursor: 2',4'-Difluoro-4-hydroxybiphenyl

A common method for the synthesis of unsymmetrical biphenyls is the Suzuki coupling reaction.

-

Experimental Protocol (General):

-

In a reaction vessel, combine 4-bromophenol (1 equivalent), 2,4-difluorophenylboronic acid (1.1 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents).

-

Add a suitable base, for example, an aqueous solution of sodium carbonate (2 equivalents).

-

Add a solvent system, typically a mixture of toluene and ethanol.

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2',4'-difluoro-4-hydroxybiphenyl.

-

Acetylation to this compound

The final acetylation step can be achieved using standard acetylating agents.

-

Experimental Protocol (General):

-

Dissolve 2',4'-difluoro-4-hydroxybiphenyl (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for instance, triethylamine or pyridine (1.2 equivalents), to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

-

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathway

As a structural analogue and impurity of Diflunisal, this compound is presumed to exhibit a similar mechanism of action, primarily through the inhibition of cyclooxygenase (COX) enzymes.[2]

The COX enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins.[7] Prostaglandins are key signaling molecules involved in the inflammatory cascade, pain perception, and fever regulation.[8]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation.

Diflunisal is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2] This non-selective inhibition is responsible for both its therapeutic anti-inflammatory and analgesic effects (primarily through COX-2 inhibition) and its potential side effects, such as gastrointestinal irritation (due to COX-1 inhibition).

Caption: Inhibition of the Prostaglandin Synthesis Pathway by this compound.

Analytical Characterization

The detection and quantification of this compound as an impurity in Diflunisal drug substance and product are crucial for quality control. High-performance liquid chromatography (HPLC) is the most common analytical technique employed for this purpose.

-

Typical HPLC Method Parameters:

-

Column: Reversed-phase C18 column.

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Diflunisal and the impurity have significant absorbance.

-

Conclusion

This compound is a compound of interest primarily due to its status as a known impurity of the widely used NSAID, Diflunisal. Its discovery and history are therefore entwined with that of its parent drug. While specific biological data for this impurity is scarce, its structural resemblance to Diflunisal suggests a similar mechanism of action involving the inhibition of COX enzymes. The synthesis of this compound can be readily achieved through standard organic chemistry methodologies, namely Suzuki coupling followed by acetylation. This technical guide provides a foundational understanding of this compound for researchers and professionals in the pharmaceutical sciences, highlighting the importance of characterizing impurities in drug development and manufacturing. Further research to quantify the specific biological activity of this compound would be beneficial for a more complete risk assessment.

References

- 1. Discovery of diflunisal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. What is the mechanism of Diflunisal? [synapse.patsnap.com]

- 4. Chemical and Pharmacological Properties of Diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 7. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Diflunisal | C13H8F2O3 | CID 3059 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Analytical Profile of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate: A Key Impurity in Diflunisal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a significant impurity in the non-steroidal anti-inflammatory drug (NSAID), Diflunisal. This document outlines the chemical and physical properties of this impurity, its regulatory context within pharmacopeial standards, and detailed methodologies for its analytical determination. Furthermore, a logical workflow for impurity profiling of active pharmaceutical ingredients (APIs) like Diflunisal is presented. This guide is intended to be a valuable resource for professionals involved in the research, development, and quality control of Diflunisal.

Introduction

Diflunisal, a derivative of salicylic acid, is a widely used NSAID for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[1] The purity of any active pharmaceutical ingredient (API) is a critical determinant of its safety and efficacy. Regulatory bodies worldwide, guided by organizations like the International Council for Harmonisation (ICH), have established stringent requirements for the identification, qualification, and control of impurities in drug substances and products.

One such impurity associated with Diflunisal is this compound, identified as "Diflunisal EP Impurity C" and the "Diflunisal acetate analog" in the United States Pharmacopeia (USP). The presence of this and other impurities can potentially impact the stability, bioavailability, and safety profile of the final drug product. Therefore, robust analytical methods for the detection and quantification of this impurity are paramount.

Chemical and Physical Properties

This compound is a distinct chemical entity with the following properties:

| Property | Value | Reference(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | Diflunisal EP Impurity C, Diflunisal acetate analog, 4-Acetoxy-2',4'-difluorobiphenyl | [3][4] |

| CAS Number | 59089-67-7 | [2] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [2] |

| Molecular Weight | 248.23 g/mol | [4] |

| Appearance | Detailed in specifications (typically a solid) | [2] |

Regulatory and Pharmacopeial Context

The control of impurities in pharmaceutical products is a critical aspect of ensuring patient safety and is mandated by regulatory agencies globally. The ICH Q3A/B guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and products.[5]

While a specific limit for this compound is not individually listed in the publicly available USP monograph for Diflunisal tablets, a general limit for Total degradation products is set at not more than 0.5% . This underscores the importance of monitoring and controlling all potential degradation products, including the acetate impurity.

Synthesis of this compound

A general laboratory-scale synthesis would likely involve the following steps:

-

Starting Material: 2',4'-difluoro-4-hydroxybiphenyl.

-

Reagent: Acetic anhydride as the acetylating agent.

-

Catalyst/Solvent: Pyridine is commonly used as a catalyst and solvent for such reactions.[6]

-

Reaction Conditions: The reaction is typically carried out with stirring at room temperature.

-

Work-up: The reaction mixture is quenched, followed by extraction and purification steps, such as column chromatography, to isolate the final product.

Analytical Methodologies

Accurate and precise analytical methods are essential for the detection and quantification of this compound in Diflunisal. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed techniques.

High-Performance Liquid Chromatography (HPLC)

A robust HPLC method is crucial for the separation and quantification of Diflunisal and its impurities. The following table summarizes a typical set of HPLC parameters based on published methods for Diflunisal impurity profiling.

| Parameter | Recommended Conditions |

| Column | C18 (5 µm, 250 mm x 4.6 mm) |

| Mobile Phase | Phosphate buffer (pH 4, 0.05 M) : Acetonitrile (40:60, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 40°C |

Thin-Layer Chromatography (TLC)

TLC provides a simpler, yet effective, method for the qualitative and semi-quantitative analysis of impurities.

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel 60 F254 plates |

| Mobile Phase | Toluene : Acetone : Acetic Acid (3.5:6.5:1, v/v/v) |

| Detection | UV at 254 nm |

Impurity Profiling Workflow

A systematic approach to impurity profiling is essential throughout the drug development lifecycle. The following workflow, based on ICH guidelines, outlines the key stages.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available data specifically detailing the biological activity, toxicological profile, or effects on signaling pathways of this compound as an isolated compound. Toxicological assessments of impurities are a critical component of the drug development and regulatory approval process, as outlined in ICH guidelines. However, these studies are often proprietary and not published in the public domain.

The biological activity of the parent drug, Diflunisal, is primarily attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[7] It is plausible that structurally related impurities may exhibit some level of similar activity or have off-target effects. However, without specific in vitro or in vivo studies on this compound, any discussion on its specific biological impact remains speculative.

Conclusion

This compound is a recognized impurity of Diflunisal that requires careful monitoring and control to ensure the quality and safety of the final drug product. This technical guide has provided a consolidated resource on its chemical properties, regulatory context, and analytical determination. The outlined experimental protocols and impurity profiling workflow offer practical guidance for researchers and quality control professionals. While a significant data gap exists regarding the specific biological activity of this impurity, the principles of impurity qualification under ICH guidelines necessitate a thorough risk assessment. Continued research and the development of sensitive analytical methods will remain crucial in the lifecycle management of Diflunisal and other pharmaceutical products.

References

- 1. veeprho.com [veeprho.com]

- 2. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 3. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Salicylate, diflunisal and their metabolites inhibit CBP/p300 and exhibit anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pyridine-catalysed acetylation of phenols and alcohols by acetic anhydride - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 7. What is the mechanism of Diflunisal? [synapse.patsnap.com]

The Biological Frontier of Fluorinated Biphenyls: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into biphenyl scaffolds has emerged as a powerful tool in medicinal chemistry, unlocking a diverse range of biological activities. This in-depth technical guide explores the multifaceted world of fluorinated biphenyl compounds, offering a comprehensive overview of their synthesis, mechanisms of action, and therapeutic potential. By leveraging fluorine's unique properties—such as its high electronegativity, small size, and ability to modulate metabolic stability and binding affinity—researchers have developed potent inhibitors for a variety of biological targets. This guide provides detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways to support ongoing research and drug discovery efforts in this exciting field.

Anti-HIV Activity: Diarylpyrimidine-Based Non-Nucleoside Reverse Transcriptase Inhibitors

A prominent class of fluorinated biphenyl compounds, the diarylpyrimidines (DAPYs), have demonstrated exceptional potency as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. The introduction of fluorine atoms into the biphenyl moiety has been shown to significantly enhance their antiviral activity and improve their pharmacokinetic profiles.

Quantitative Biological Data: Anti-HIV-1 Activity of Fluorinated NH2-Biphenyl-Diarylpyrimidines

| Compound | Target | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) |

| JK-4b (non-fluorinated precursor) | WT HIV-1 | 1.0 | 2.08 | 2059 |

| 5t (fluorinated derivative) | WT HIV-1 | 1.8 | 117 | 66,443 |

| 5t | L100I mutant HIV-1 | - | - | - |

| 5t | K103N mutant HIV-1 | - | - | - |

| 5t | E138K mutant HIV-1 | - | - | - |

| 5t | Y181C mutant HIV-1 | - | - | - |

| Etravirine (Reference Drug) | WT HIV-1 | 2.9 | >1600 | >1600 |

Data extracted from a study on fluorine-substituted NH2-biphenyl-diarylpyrimidines. The study highlights that compound 5t showed remarkable potency against clinically relevant mutant strains, although specific EC50 values for each mutant were not provided in the abstract[1].

Experimental Protocol: Anti-HIV-1 Activity Assay

Cell Culture and Virus:

-

MT-4 cells are used for the anti-HIV assays.

-

The cells are grown in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

The wild-type HIV-1 strain (IIIB) is used for the infection.

Cytotoxicity Assay:

-

Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

-

Assess cell viability using the MTT method. Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Add 100 µL of a solution containing 10% Triton X-100 and 10% isopropanol in PBS to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated from the dose-response curve.

Antiviral Activity Assay:

-

Plate MT-4 cells at a density of 1 × 10^5 cells/well in a 96-well plate.

-

Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

-

Add serial dilutions of the test compounds to the wells.

-

Incubate the plates for 5 days at 37 °C in a 5% CO2 incubator.

-

Determine the number of viable cells using the MTT method as described above.

-

The 50% effective concentration (EC50) is calculated from the dose-response curve.

Signaling Pathway: HIV-1 Reverse Transcriptase Inhibition by NNRTIs

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by a fluorinated biphenyl NNRTI.

Anticancer Activity: CYP17 Inhibition for Prostate Cancer Therapy

Fluorinated biphenyl methylene imidazoles have been identified as potent inhibitors of cytochrome P450 17A1 (CYP17A1), a key enzyme in the androgen biosynthesis pathway. By blocking androgen production, these compounds represent a promising therapeutic strategy for androgen-dependent prostate cancer.

Quantitative Biological Data: CYP17A1 Inhibition by Fluorinated Biphenyl Methylene Imidazoles

| Compound | Target | IC50 (nM) |

| Compound 9 (meta-fluoro substituted) | Human CYP17A1 | 131 |

| Reference Compound 1 (non-fluorinated) | Human CYP17A1 | - |

Data from a study on fluorine-substituted biphenyl methylene imidazoles as CYP17 inhibitors. The study found that meta-fluoro substitution improved activity[2].

Experimental Protocol: CYP17A1 Inhibition Assay

Enzyme and Substrate Preparation:

-

Recombinant human CYP17A1 expressed in E. coli is used as the enzyme source.

-

The substrate, [3H]-progesterone, is used to monitor enzyme activity.

Inhibition Assay:

-

Prepare a reaction mixture containing phosphate buffer (pH 7.4), NADPH, and the test compound at various concentrations.

-

Pre-incubate the reaction mixture at 37 °C for 5 minutes.

-

Initiate the reaction by adding the recombinant CYP17A1 enzyme.

-

Incubate the reaction for 30 minutes at 37 °C.

-

Stop the reaction by adding a quenching solution (e.g., 2 M NaOH).

-

Extract the steroids from the reaction mixture using an organic solvent (e.g., dichloromethane).

-

Separate the substrate ([3H]-progesterone) from the product ([3H]-17α-hydroxyprogesterone) using thin-layer chromatography (TLC).

-

Quantify the amount of product formed by liquid scintillation counting.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value from the dose-response curve.

Signaling Pathway: Inhibition of Androgen Biosynthesis by a CYP17A1 Inhibitor

Caption: Inhibition of androgen synthesis via dual blockade of CYP17A1 hydroxylase and lyase activities.

Anti-Inflammatory Activity: Flurbiprofen Analogs

Flurbiprofen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a fluorinated biphenyl compound. Its derivatives have been synthesized and evaluated for their potential to retain anti-inflammatory properties with reduced side effects.

Quantitative Biological Data: Anti-inflammatory Activity of 2-(2-fluoro-4-biphenylyl)propionic acid Derivatives

| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity (Mean No. of Ulcers) |

| Flurbiprofen (Standard) | 95.57 | 2.66 |

| Compound 9 | 94.11 | 0.33 |

| Compound 15 | 92.83 | 0.66 |

| Compound 19 | 91.55 | 0.33 |

| Compound 20 | 88.98 | 1.00 |

| Compound 25 | 90.26 | 0.66 |

Data from a study evaluating new derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid. The study demonstrated that several new compounds exhibited potent anti-inflammatory activity with significantly lower ulcerogenic potential compared to the parent drug, flurbiprofen[2].

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

-

Wistar rats (150-200 g) of either sex are used.

-

Animals are fasted for 18 hours before the experiment with free access to water.

Procedure:

-

Divide the rats into groups (e.g., control, standard, and test compound groups).

-

Administer the test compounds or the standard drug (flurbiprofen) orally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.

-

After 1 hour, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume immediately after carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = (1 - (Vt / Vc)) × 100 Where Vt is the mean increase in paw volume in the test group, and Vc is the mean increase in paw volume in the control group.

Experimental Workflow: Anti-inflammatory Drug Screening

References

Potential Research Areas for 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide explores the potential research avenues for the compound 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate. As a known impurity and synthetic precursor of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), this molecule presents a compelling case for investigation into its own pharmacological activities. The structural similarity to Diflunisal strongly suggests a potential for anti-inflammatory and analgesic properties, likely mediated through the inhibition of cyclooxygenase (COX) enzymes. Furthermore, its association with Diflunisal, which has been studied in the context of Alzheimer's disease, opens up intriguing possibilities for research into its effects on neuroinflammation. This document provides a comprehensive overview of its physicochemical properties, potential biological activities, and detailed hypothetical experimental protocols to guide future research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for designing experimental protocols, including solvent selection and dosage calculations.

| Property | Value | Reference |

| CAS Number | 59089-67-7 | [1][2][3][4][5] |

| Molecular Formula | C₁₄H₁₀F₂O₂ | [1][3][4][6][7] |

| Molecular Weight | 248.23 g/mol | [1][6][7] |

| Appearance | Detailed in specifications (likely a solid) | [3][4] |

| Purity | ≥98% (typical for commercially available samples) | [3][4] |

| Application | An important raw material and intermediate | [3][4] |

| Storage | Store in a dry, dark, and ventilated place | [3][4] |

Potential Research Areas

The primary areas of research for this compound are predicated on its structural relationship to Diflunisal.

Anti-inflammatory and Analgesic Activity

The most promising research direction is the investigation of its anti-inflammatory and analgesic properties. Like other NSAIDs, this activity is likely mediated by the inhibition of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

The anticipated mechanism of action involves the inhibition of the cyclooxygenase pathway. A simplified representation of this pathway and the inhibitory role of NSAIDs is depicted below.

Caption: Hypothesized mechanism of action via COX inhibition.

Neuroinflammation and Alzheimer's Disease

Given that Diflunisal has been investigated for its role in Alzheimer's disease, exploring the effect of this compound on neuroinflammatory processes is a logical extension. Research could focus on its ability to modulate microglial activation and the production of pro-inflammatory cytokines in the central nervous system.

A potential mechanism in neuroinflammation could involve the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response in microglia.

Caption: Hypothesized modulation of neuroinflammatory pathways.

Experimental Protocols

The following sections provide detailed, albeit hypothetical, experimental protocols for the synthesis and biological evaluation of this compound. These protocols are based on established methods for similar compounds and assays.

Synthesis Protocol: Acetylation of 2',4'-Difluoro-4-hydroxybiphenyl

This protocol describes a standard procedure for the acetylation of a phenolic hydroxyl group.

Workflow Diagram: Synthesis

References

- 1. asianpubs.org [asianpubs.org]

- 2. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 3. researchgate.net [researchgate.net]

- 4. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate, CasNo.59089-67-7 TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD China (Mainland) [zhenyu.lookchem.com]

- 5. 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate | 59089-67-7 [amp.chemicalbook.com]

- 6. In Silico Screening of Nonsteroidal Anti-Inflammatory Drugs and Their Combined Action on Prostaglandin H Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

Introduction

2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate is a fluorinated organic compound with potential applications in pharmaceutical and materials science research. As an ester derivative of a difluorobiphenyl phenol, it serves as a valuable building block in the synthesis of more complex molecules. Its structural features, including the biphenyl core and fluorine substituents, can impart desirable properties such as enhanced metabolic stability and altered electronic characteristics. This document provides a detailed two-step protocol for the laboratory-scale synthesis of this compound. The synthesis involves an initial Suzuki-Miyaura cross-coupling reaction to form the key intermediate, 2',4'-difluoro-4-hydroxybiphenyl, followed by an acetylation reaction to yield the final product.

Overall Reaction Scheme

Caption: Overall synthesis workflow for this compound.

Data Presentation

The following table summarizes the key quantitative data for the two-step synthesis protocol.

| Step | Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | 1-bromo-2,4-difluorobenzene | 4-hydroxyphenylboronic acid | 2',4'-difluoro-4-hydroxybiphenyl | Toluene/Water | Pd(PPh₃)₄ | 80 | 12 | 85 | >95 |

| 2 | 2',4'-difluoro-4-hydroxybiphenyl | Acetic Anhydride | This compound | Pyridine | - | Room Temp. | 4 | 92 | >98 |

Experimental Protocols

Step 1: Synthesis of 2',4'-difluoro-4-hydroxybiphenyl via Suzuki-Miyaura Coupling

This procedure details the palladium-catalyzed cross-coupling of 1-bromo-2,4-difluorobenzene and 4-hydroxyphenylboronic acid.

Materials:

-

1-bromo-2,4-difluorobenzene (1.0 eq)

-

4-hydroxyphenylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add 1-bromo-2,4-difluorobenzene (1.0 eq), 4-hydroxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Add a 4:1 mixture of toluene and deionized water to the flask.

-

Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon).

-

Maintain the reaction at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2',4'-difluoro-4-hydroxybiphenyl as a solid.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step 2: Acetylation of 2',4'-difluoro-4-hydroxybiphenyl

This procedure describes the esterification of the phenolic hydroxyl group using acetic anhydride.

Materials:

-

2',4'-difluoro-4-hydroxybiphenyl (1.0 eq)

-

Acetic anhydride (1.5 eq)

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 2',4'-difluoro-4-hydroxybiphenyl (1.0 eq) in pyridine in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetic anhydride (1.5 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography if necessary to yield pure this compound.[1][2]

Caption: Experimental workflow for the acetylation reaction.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Palladium catalysts are toxic and should be handled with care.

-

Pyridine is a flammable and toxic liquid with a strong odor. Handle with caution.

-

Acetic anhydride is corrosive and a lachrymator. Avoid inhalation and contact with skin.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion

The described two-step synthesis provides a reliable and efficient method for the preparation of this compound. The Suzuki-Miyaura coupling offers a versatile route to the biphenyl core, while the subsequent acetylation is a straightforward transformation. This protocol is suitable for researchers in organic synthesis, medicinal chemistry, and materials science requiring access to this and structurally related compounds.

References

Application Notes and Protocols for ¹H NMR Analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the ¹H Nuclear Magnetic Resonance (NMR) analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a known impurity of the non-steroidal anti-inflammatory drug, Diflunisal. The protocol covers sample preparation, instrument parameters, and data analysis. Predicted ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and integration values, are presented to aid in the structural confirmation of the compound.

Introduction

This compound (CAS 59089-67-7) is a key reference standard for the quality control of Diflunisal. Accurate structural elucidation and purity assessment are critical in drug development and manufacturing. ¹H NMR spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of this and other related substances. This application note provides a comprehensive guide for the ¹H NMR analysis of this compound.

Predicted ¹H NMR Data

Due to the limited availability of public domain experimental spectra, the following ¹H NMR data is predicted based on the analysis of structurally similar compounds, including 4-acetoxybiphenyl and 2,4-difluorobiphenyl, and established principles of NMR spectroscopy. The analysis was performed for a standard deuterated chloroform (CDCl₃) solvent.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~7.55 | d | ~8.8 | 2H | H-2, H-6 |

| ~7.42 | td | ~8.8, 6.5 | 1H | H-6' |

| ~7.20 | d | ~8.8 | 2H | H-3, H-5 |

| ~6.95 | m | - | 2H | H-3', H-5' |

| ~2.32 | s | - | 3H | -OCOCH₃ |

Note: These are predicted values and may vary slightly from experimental results.

Experimental Protocol

This section details the procedure for acquiring a high-quality ¹H NMR spectrum of this compound.

3.1. Materials and Equipment

-

This compound reference standard

-

Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Volumetric flask and micropipettes

-

Vortex mixer

-

NMR spectrometer (400 MHz or higher recommended)

3.2. Sample Preparation

-

Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.7 mL of CDCl₃ (with TMS) to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).

3.3. NMR Instrument Parameters

The following are recommended starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

Table 2: Recommended NMR Spectrometer Parameters

| Parameter | Value |

| Spectrometer Frequency | 400 MHz |

| Solvent | CDCl₃ |

| Temperature | 298 K |

| Pulse Program | zg30 |

| Number of Scans | 16 |

| Relaxation Delay (d1) | 2.0 s |

| Acquisition Time (aq) | 4.096 s |

| Spectral Width (sw) | 20 ppm |

| Receiver Gain | Adjust to optimize signal-to-noise |

3.4. Data Processing and Analysis

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate all the signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure against the provided predicted data.

Visualization of Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of the proton signals in the ¹H NMR spectrum.

Caption: Experimental Workflow for ¹H NMR Analysis.

Caption: Proton Connectivity and Coupling Relationships.

Conclusion

This application note provides a standardized protocol for the ¹H NMR analysis of this compound. The predicted spectral data serves as a valuable reference for the structural confirmation of this important pharmaceutical impurity. Adherence to this protocol will enable researchers and quality control analysts to obtain reliable and reproducible ¹H NMR data, ensuring the identity and purity of Diflunisal and its related compounds.

Application Note: Mass Spectrometry of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of 2',4'-Difluoro(1,1'-biphenyl)-4-yl acetate, a compound of interest in pharmaceutical research, notably as an impurity of the non-steroidal anti-inflammatory drug, Diflunisal.[1] This document outlines the chemical properties, a proposed mass spectrometry fragmentation pathway, and detailed experimental protocols for sample preparation and analysis using liquid chromatography-mass spectrometry (LC-MS). The information presented here is intended to guide researchers in the accurate identification and characterization of this and structurally related compounds.

Introduction

This compound (CAS 59089-67-7) is a small organic molecule with the chemical formula C14H10F2O2 and a molecular weight of 248.22 g/mol .[1][2] Its structure features a biphenyl core with two fluorine substituents on one phenyl ring and an acetate group on the other. Understanding the mass spectrometric behavior of this compound is crucial for its detection and quantification in various matrices, particularly in the context of drug purity and metabolite identification studies. This note details the expected fragmentation patterns under typical mass spectrometry conditions and provides a standardized protocol for its analysis.

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C14H10F2O2 | [1][2] |

| Molecular Weight | 248.22 g/mol | [1][2] |

| Monoisotopic Mass | 248.06488588 Da | [2] |

| Appearance | Detailed in specifications | [3] |

| Purity | 98% Min. | [3] |

Predicted Mass Spectrometry Fragmentation

While specific experimental mass spectra for this compound are not widely published, a fragmentation pathway can be predicted based on the known fragmentation of biphenyl compounds and acetate esters. Upon ionization, typically through electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]+• or [M+H]+) is expected to undergo characteristic fragmentation.

The primary fragmentation events are anticipated to be:

-

Loss of the acetyl group: Cleavage of the ester bond can result in the loss of a ketene molecule (CH2=C=O, 42 Da) or an acetyl radical (•COCH3, 43 Da), leading to the formation of a stable difluorobiphenol ion.

-

Cleavage of the biphenyl linkage: The bond connecting the two phenyl rings can cleave, resulting in fragments corresponding to the individual substituted phenyl rings.

-

Loss of fluorine: Fragmentation involving the loss of fluorine atoms or HF is also possible, though generally less favorable than the loss of the acetate group.

A summary of the predicted major fragment ions is presented in the table below.

| m/z (Predicted) | Ion Structure | Description |

| 248 | [C14H10F2O2]+• | Molecular Ion |

| 206 | [C12H8F2O]+• | Loss of ketene (CH2=C=O) |

| 205 | [C12H7F2O]+ | Loss of acetyl radical (•COCH3) |

| 127 | [C6H4F2]+• | Difluorophenyl fragment |

| 119 | [C7H7O]+ | Acetoxyphenyl fragment |

Experimental Protocols

Sample Preparation

A standard protocol for the preparation of small molecules for LC-MS analysis is recommended.

-

Stock Solution Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

-

Working Solution Preparation:

-

Perform serial dilutions of the stock solution with the mobile phase (e.g., a mixture of acetonitrile and water) to achieve the desired concentration range for analysis (e.g., 1-1000 ng/mL).

-

-

Matrix Samples (e.g., Plasma, Urine):

-

For quantitative analysis in biological matrices, a protein precipitation or liquid-liquid extraction protocol should be employed to remove interferences.

-

Protein Precipitation: To 100 µL of the matrix sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes. Collect the supernatant for analysis.

-